An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride
An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl piperazine-1-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry and drug discovery. As a monofunctional piperazine derivative, it offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a favored intermediate in multi-step synthetic pathways.
This technical guide provides a comprehensive overview of Tert-butyl Piperazine-1-carboxylate Hydrochloride, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of kinase inhibitors, with a specific focus on the c-Jun N-terminal kinase (JNK) signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tert-butyl Piperazine-1-carboxylate Hydrochloride is presented below. It is important to note that some of the experimental data, such as melting point and spectral data, are often reported for the free base, tert-butyl piperazine-1-carboxylate.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 222.71 g/mol | [1] |
| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1] |
| CAS Number | 76535-74-5 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 43-47 °C (for the free base) | [2] |
| Solubility | Soluble in ethyl acetate, methanol, and water | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1.Cl | [1] |
| InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | [1] |
Spectral Data
The following tables summarize the characteristic spectral data for the parent compound, tert-butyl piperazine-1-carboxylate. This information is crucial for the identification and characterization of the molecule during synthesis and analysis.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.56 – 3.28 | m | 4H | -CH₂- (Boc-N-CH₂) |
| 2.92 – 2.70 | m | 4H | -CH₂- (HN-CH₂) |
| 1.46 | s | 9H | -C(CH₃)₃ |
| (Solvent: CDCl₃) |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (carbamate) |
| 79.8 | -C(CH₃)₃ |
| 51.2 | -CH₂- (Boc-N-CH₂) |
| 43.9 | -CH₂- (HN-CH₂) |
| 28.5 | -C(CH₃)₃ |
| (Solvent: CDCl₃) |
Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity |
| 57 | Top Peak |
| 44 | 2nd Highest |
| 56 | 3rd Highest |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3355 | N-H stretch |
| 2973, 2929, 2813 | C-H stretch (aliphatic) |
| 1682 | C=O stretch (carbamate) |
| 1248, 1163 | C-N stretch, C-O stretch |
Experimental Protocols
Synthesis of Tert-butyl Piperazine-1-carboxylate
This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.
Materials:
-
Piperazine hexahydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine hexahydrate (62.5 mmol) and di-tert-butyl dicarbonate (25 mmol) in tert-butyl alcohol (75 mL), add an aqueous solution of NaOH (2 M, 12.5 mL) dropwise.[4]
-
Stir the mixture at ambient temperature for 12 hours.[4]
-
Evaporate the volatiles under reduced pressure.[4]
-
Add water to the residue and remove any solids by filtration.[4]
-
Extract the filtrate with dichloromethane (3 x volume).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.[4]
Conversion to Tert-butyl Piperazine-1-carboxylate Hydrochloride
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)
-
Diethyl ether (optional)
Procedure:
-
Dissolve the synthesized tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dioxane.
-
To the stirred solution at room temperature, add a solution of HCl in dioxane (e.g., 4M) or isopropanol.[5]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the reaction for 1-3 hours.
-
The product can be collected by filtration. Alternatively, the addition of a non-polar solvent like diethyl ether can be used to facilitate precipitation.
-
Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
Application in Drug Discovery: JNK Inhibition
Tert-butyl piperazine-1-carboxylate hydrochloride is a valuable starting material for the synthesis of various kinase inhibitors. One important class of targets is the c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[6][7] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6]
The piperazine moiety serves as a versatile scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of JNK isoforms (JNK1, JNK2, and JNK3).[6][7]
The JNK Signaling Pathway
The JNK pathway is a part of the larger mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by cellular stress signals such as inflammatory cytokines (e.g., TNF-α, IL-1), UV radiation, and oxidative stress.
Synthesis of JNK Inhibitors
The general strategy for synthesizing piperazine-based JNK inhibitors involves the initial use of Tert-butyl piperazine-1-carboxylate hydrochloride. The Boc group allows for the selective reaction at the unprotected secondary amine. This is typically followed by deprotection of the Boc group to allow for further functionalization if required.
Safety and Handling
Tert-butyl Piperazine-1-carboxylate Hydrochloride should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
Conclusion
Tert-butyl Piperazine-1-carboxylate Hydrochloride is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is underscored by its role in the development of targeted therapies, such as JNK inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the effective utilization of this important chemical entity.
References
- 1. Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]
- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
